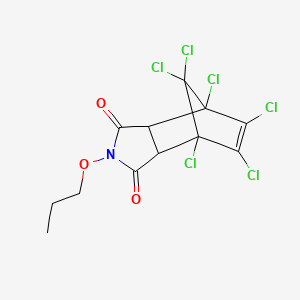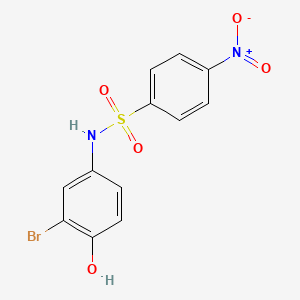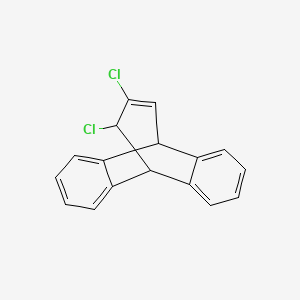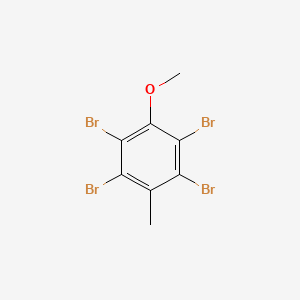![molecular formula C12H9NO2S B11959287 Benzoic acid, 2-[(2-thienylmethylene)amino]- CAS No. 18210-06-5](/img/structure/B11959287.png)
Benzoic acid, 2-[(2-thienylmethylene)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(2-thienylmethylene)amino]- is an organic compound with the molecular formula C12H9NO2S. It is characterized by the presence of a benzoic acid moiety linked to a thienylmethyleneamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-thienylmethylene)amino]- typically involves the condensation of benzoic acid derivatives with thienylmethyleneamine. One common method is the reaction of 2-aminobenzoic acid with 2-thienylmethyleneamine under acidic conditions, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(2-thienylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
Benzoic acid, 2-[(2-thienylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(2-thienylmethylene)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-amino-: Similar structure but lacks the thienylmethylene group.
Benzoic acid, 2-mercapto-: Contains a thiol group instead of the thienylmethylene group.
Benzoic acid, 2-hydroxy-: Features a hydroxyl group in place of the thienylmethylene group.
Uniqueness
Benzoic acid, 2-[(2-thienylmethylene)amino]- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications .
Propriétés
Numéro CAS |
18210-06-5 |
|---|---|
Formule moléculaire |
C12H9NO2S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2-(thiophen-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-8H,(H,14,15) |
Clé InChI |
SLCJMCQWOJDDLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)

![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)





![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)





